molecular formula C18H13FO4 B5759235 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5759235
M. Wt: 312.3 g/mol
InChI Key: NYZWYZWSCBOMDF-UHFFFAOYSA-N
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Description

7-[2-(2-Fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-methylcoumarin core substituted at the 7-position with a 2-(2-fluorophenyl)-2-oxoethoxy group. This compound belongs to a class of hybrid molecules designed to merge the bioactive properties of coumarins with substituted aromatic ketones. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects . The introduction of the 2-fluorophenyl ketone moiety enhances electronic properties and metabolic stability due to fluorine’s electronegativity and bioisosteric effects .

Synthesis typically involves alkylation of 7-hydroxy-4-methylcoumarin with a halogenated aryl ketone precursor (e.g., 2-bromo-1-(2-fluorophenyl)ethanone) under basic conditions, followed by purification via column chromatography or recrystallization . Structural confirmation is achieved using NMR, mass spectrometry, and X-ray crystallography (where applicable) .

Properties

IUPAC Name

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO4/c1-11-8-18(21)23-17-9-12(6-7-13(11)17)22-10-16(20)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZWYZWSCBOMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 2-(2-fluorophenyl)-2-oxoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins involved in oxidative stress and inflammation.

Comparison with Similar Compounds

The structural and functional attributes of 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one are best understood through comparison with related coumarin derivatives. Below is a detailed analysis of analogs, categorized by substituent variations and pharmacological relevance:

Fluorophenyl-Substituted Coumarins
Compound Name Substituent at 7-Position Molecular Weight Yield (%) Melting Point (°C) Key Findings/Applications Reference
Target Compound 2-(2-Fluorophenyl)-2-oxoethoxy 342.33 N/A N/A Pending pharmacological evaluation
EMAC10163h (Methyl 2-(7-(2-(2,4-difluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate) 2-(2,4-Difluorophenyl)-2-oxoethoxy 458.42 49.0 188–190 Demonstrated selective inhibition of tumor-associated carbonic anhydrases
7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenyl-4H-chromen-4-one 2-(4-Fluorophenyl)-2-oxoethoxy 406.38 N/A N/A Structural analog; fluorine position alters electronic properties

Key Observations :

  • Fluorine Position: The 2-fluorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-fluorophenyl () or 2,4-difluorophenyl () analogs.
  • Bioactivity : EMAC10163h showed inhibitory activity against carbonic anhydrases, suggesting fluorophenyl-substituted coumarins may target enzyme-driven pathways .
Aryl- and Heteroaryl-Substituted Coumarins
Compound Name Substituent at 7-Position Molecular Weight Yield (%) Key Findings/Applications Reference
EMAC10163i (Methyl 2-(4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl)acetate) 2-Phenyl-2-oxoethoxy 422.43 46.0 Lower yield compared to fluorinated analogs; simpler synthesis
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one 2-(4-Methoxyphenyl)-2-oxoethoxy 460.48 N/A Enhanced solubility due to methoxy groups

Key Observations :

  • Phenyl vs. Fluorophenyl: Non-fluorinated analogs (e.g., EMAC10163i) exhibit lower synthetic yields, possibly due to reduced electrophilicity in the alkylation step .
  • Methoxy Substitution : Methoxy groups improve solubility but may reduce metabolic stability compared to fluorine .
Hybrid Coumarins with Pharmacophoric Moieties
Compound Name Hybrid Component Molecular Weight Key Findings/Applications Reference
7-(2-(2-(3,3-Dinitroazetidin-1-yl)-2-oxoethoxy)ethoxy)-4-methyl-2H-chromen-2-one Dinitroazetidine (NO donor) 515.80 Potent anti-cholestasis agent; releases nitric oxide
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide Flurbiprofen (NSAID) 433.44 Dual-action hybrid with anti-inflammatory potential

Key Observations :

  • NSAID Hybrids : The flurbiprofen-coumarin hybrid () leverages amide linkages for dual bioactivity, contrasting with the target compound’s ether-based structure.

Biological Activity

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, a compound belonging to the chromenone family, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is C16H14FO4C_{16}H_{14}FO_4, with a molecular weight of approximately 288.28 g/mol. The compound features a chromenone core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, which can protect against oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Research indicates that 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has significant anti-inflammatory properties. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Anticancer Potential

Case Studies

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects on macrophages.
    • Method : Macrophages were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in TNF-alpha production was observed, indicating potent anti-inflammatory activity.
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects on breast cancer cells (MCF-7).
    • Method : MCF-7 cells were treated with different concentrations of the compound for 48 hours.
    • Results : IC50 values indicated significant cytotoxicity at concentrations above 10 µM, with increased apoptosis rates confirmed by flow cytometry .

Data Table: Biological Activities Summary

Activity TypeEffectReference
Anti-inflammatoryReduced TNF-alpha and IL-6 production
AnticancerInduced apoptosis in MCF-7 cells
AntioxidantScavenged free radicals

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